Stilbostemin B

Overview

Description

Synthesis Analysis

The synthesis of stilbenes, including Stilbostemin B, involves various approaches that have been developed over the last 30 years . These methods are crucial for creating stilbene scaffolds and related structures, which are used in the synthesis of important molecules with diverse applications in the field of pharmaceutics and material science .Molecular Structure Analysis

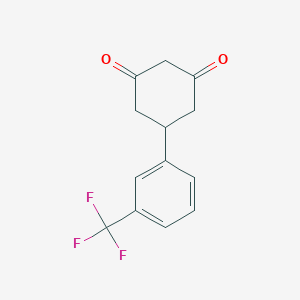

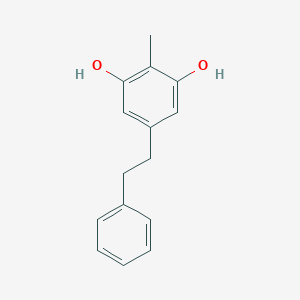

Stilbostemin B has a molecular formula of C15H16O2 . Its structure includes a total of 34 bonds, 18 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 2 aromatic hydroxyls .Chemical Reactions Analysis

While specific chemical reactions involving Stilbostemin B are not detailed in the search results, it’s worth noting that deep neural networks initially designed for language translation have been used to accurately predict a wide range of chemical reactions .Physical And Chemical Properties Analysis

Stilbostemin B has a molecular weight of 228.29 g/mol . It has a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are both 228.115029749 g/mol . The Topological Polar Surface Area is 40.5 Ų .Scientific Research Applications

Neuroprotection

- Scientific Field : Neurology

- Application Summary : Stilbostemin B has been found to possess significant neuroprotective activity . It is used in research related to neurodegenerative diseases.

- Methods of Application : The methods of application involve in vitro experiments using human neuroblastoma SH-SY5Y cells . The cells are exposed to 6-hydroxydopamine-induced neurotoxicity, and the neuroprotective effects of Stilbostemin B are then evaluated .

- Results : Stilbostemin B has shown significant neuroprotective activity against 6-hydroxydopamine-induced neurotoxicity in human neuroblastoma SH-SY5Y cells .

Inhibition of Leukotriene Biosynthesis

- Scientific Field : Immunology

- Application Summary : Stilbostemin B, along with other stilbenoids, has been tested for its ability to inhibit leukotriene formation . Leukotrienes are inflammatory mediators, and their inhibition can help manage inflammatory conditions.

- Methods of Application : The methods of application involve ex vivo tests using activated human neutrophilic granulocytes . The ability of Stilbostemin B to inhibit leukotriene formation is then evaluated .

- Results : The results of these tests are not specified in the available resources .

Antitussive and Antiviral Activity

- Scientific Field : Pharmacology

- Application Summary : Stilbostemin B, along with other compounds from Stemonae Radix, has shown antitussive and antiviral activities . This makes it a potential candidate for the treatment of respiratory diseases and viral infections .

- Methods of Application : The methods of application typically involve in vitro tests using various cell lines . The antitussive and antiviral effects of Stilbostemin B are then evaluated .

- Results : The specific results of these tests are not specified in the available resources .

Treatment of Protein Aggregation-Related Neurodegenerative Disorders

- Scientific Field : Neurology

- Application Summary : Stilbostemin B, as a natural product, has been explored for its therapeutic lead potential for the treatment of protein aggregation-related neurodegenerative disorders .

- Methods of Application : The methods of application involve in vitro tests using various cell lines . The ability of Stilbostemin B to inhibit protein aggregation is then evaluated .

- Results : The specific results of these tests are not specified in the available resources .

Antitumor Activity

- Scientific Field : Oncology

- Application Summary : Stilbostemin B, along with other compounds from Stemonae Radix, has shown antitumor activities . This makes it a potential candidate for the treatment of various types of cancer .

- Methods of Application : The methods of application typically involve in vitro tests using various cancer cell lines . The antitumor effects of Stilbostemin B are then evaluated .

- Results : The specific results of these tests are not specified in the available resources .

Antioxidant Activity

- Scientific Field : Pharmacology

- Application Summary : Stilbostemin B, along with other compounds from Stemonae Radix, has shown antioxidant activities . This makes it a potential candidate for the treatment of diseases caused by oxidative stress .

- Methods of Application : The methods of application typically involve in vitro tests using various cell lines . The antioxidant effects of Stilbostemin B are then evaluated .

- Results : The specific results of these tests are not specified in the available resources .

Safety And Hazards

properties

IUPAC Name |

2-methyl-5-(2-phenylethyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-11-14(16)9-13(10-15(11)17)8-7-12-5-3-2-4-6-12/h2-6,9-10,16-17H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLHZPWZOCCDAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1O)CCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438942 | |

| Record name | STILBOSTEMIN B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Stilbostemin B | |

CAS RN |

162411-67-8 | |

| Record name | STILBOSTEMIN B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

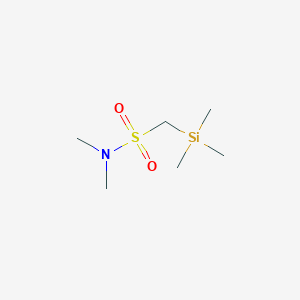

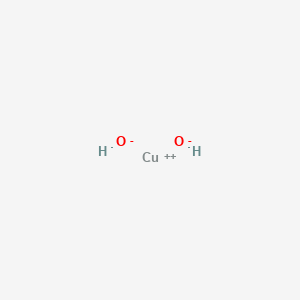

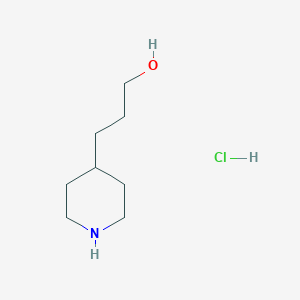

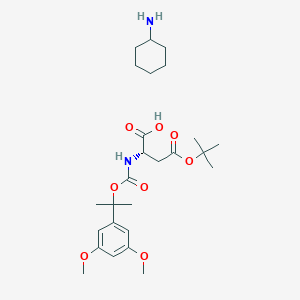

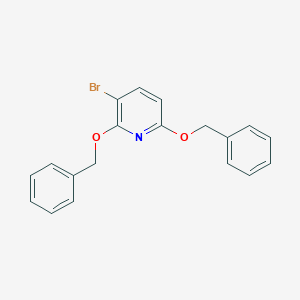

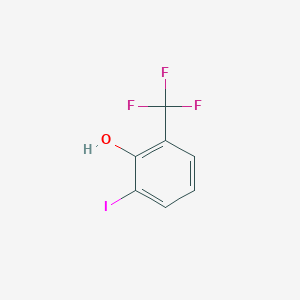

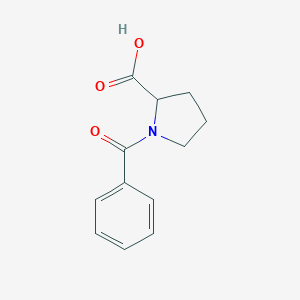

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B174157.png)

![1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride](/img/structure/B174174.png)